molecular formula C13H11N3O3 B2651285 (E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide CAS No. 100728-35-6

(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide

Cat. No.: B2651285
CAS No.: 100728-35-6
M. Wt: 257.249
InChI Key: CSCGDOQALOMBPG-NTEUORMPSA-N
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Description

(E)-4-(2-(4-hydroxybenzylidene)hydrazinecarbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.249. The purity is usually 95%.
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Scientific Research Applications

Electrochemical and Corrosion Inhibition Studies

  • Compounds derived from pyridine, including 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide and 1-butyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide, have been researched for their corrosion inhibition properties in mild steel in acidic environments. Electrochemical methods indicate high inhibition efficiencies of up to 92.3% for these compounds, pointing to their potential as effective corrosion inhibitors (El-hajjaji et al., 2020).

Synthesis and Spectral Studies in Metal Complexes

  • Research involving the synthesis and analysis of Copper (II) and Manganese (II) complexes using similar hydrazone derivatives, such as 2-Hydroxybenzyl(pyridine-2-carbo)iminohydrazone, has been conducted. These studies focus on the spectral characterization and evaluation of magnetic and antimicrobial properties of these complexes (Singh & Singh, 2013).

Anticancer and Antibacterial Evaluation

  • Schiff base ligands derived from hydrazone, closely related to the compound , have been synthesized and tested for their antibacterial and anticancer activities. Studies indicate that these compounds exhibit significant activity against various bacterial species and cancer cell lines, highlighting their potential in medical applications (Fekri et al., 2019).

Catalytic Applications

  • Research on 2-(2-Hydrazinecarbonyl)pyridine N-oxides, a related group of compounds, has shown their effectiveness as ligands for catalyzing reactions such as N-arylation of imidazoles with aryl halides in water. These findings reveal the potential utility of such compounds in facilitating efficient chemical reactions (Wu et al., 2014).

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12-3-1-10(2-4-12)9-14-15-13(18)11-5-7-16(19)8-6-11/h1-9,17H,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGDOQALOMBPG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=[N+](C=C2)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=[N+](C=C2)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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